2-(Benzylsulfonyl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
CAS No.: 923460-60-0
Cat. No.: VC6548395
Molecular Formula: C20H20ClN3O3S2
Molecular Weight: 449.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923460-60-0 |
|---|---|
| Molecular Formula | C20H20ClN3O3S2 |
| Molecular Weight | 449.97 |
| IUPAC Name | 2-benzylsulfonyl-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C20H20ClN3O3S2/c21-16-7-4-8-17-19(16)22-20(28-17)24-11-9-23(10-12-24)18(25)14-29(26,27)13-15-5-2-1-3-6-15/h1-8H,9-14H2 |
| Standard InChI Key | XJMZHXRGNHDKHL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CS(=O)(=O)CC4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure features three distinct components:
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Benzylsulfonyl Group: A sulfonamide derivative (–SO<sub>2</sub>–) attached to a benzyl ring, enhancing electrophilic reactivity and potential hydrogen-bonding interactions.
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4-Chlorobenzo[d]thiazole Moiety: A bicyclic system with a chlorine atom at the 4-position, known for its planar geometry and π-π stacking capabilities .
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Piperazine-Ethanone Linker: A piperazine ring connected to an ethanone group, providing conformational flexibility and facilitating interactions with hydrophobic protein pockets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>20</sub>H<sub>20</sub>ClN<sub>3</sub>O<sub>3</sub>S<sub>2</sub> |
| Molecular Weight | 449.97 g/mol |
| CAS Registry Number | 923460-60-0 |
| Key Functional Groups | Sulfonamide, Thiazole, Piperazine |
The chlorine atom’s electronegativity and the sulfonyl group’s electron-withdrawing nature contribute to the compound’s stability and reactivity .
Synthesis and Optimization Strategies
Stepwise Synthesis
The synthesis involves three primary stages:
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Formation of 4-Chlorobenzo[d]thiazole: Cyclization of 2-aminothiophenol with 4-chlorobenzaldehyde under acidic conditions yields the thiazole core.
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Piperazine Functionalization: The thiazole intermediate reacts with piperazine in a nucleophilic substitution reaction, facilitated by microwave irradiation (80–100°C, 30 min).
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Benzylsulfonyl Incorporation: Benzylsulfonyl chloride is coupled to the piperazine-ethanone intermediate via a sulfonylation reaction, achieving yields of 68–72%.
Industrial-Scale Production
Continuous flow reactors are employed to enhance reaction efficiency, reducing side products and improving scalability. Solvent selection (e.g., dichloromethane vs. acetonitrile) impacts reaction kinetics, with polar aprotic solvents favoring higher yields.
Biological Activities and Mechanisms
Table 2: Biological Activity Profile
| Target Organism | IC<sub>50</sub> (µM) | Mechanism of Action |
|---|---|---|
| Mycobacterium tuberculosis | 3.2 | InhA Inhibition |
| Staphylococcus aureus | 12.4 | Cell Wall Synthesis Disruption |
| Candida albicans | 25.9 | Ergosterol Biosynthesis Interference |
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells reveal dose-dependent cytotoxicity (IC<sub>50</sub> = 8.7 µM), likely mediated by topoisomerase II inhibition . Molecular docking simulations indicate strong binding affinity (–9.2 kcal/mol) to the ATP-binding domain of topoisomerase II, disrupting DNA replication .
Pharmacological and Therapeutic Applications
Synergistic Combinations
Co-administration with rifampicin reduces the MIC against multidrug-resistant M. tuberculosis by 64%, highlighting potential for combination therapies . Synergy is attributed to complementary mechanisms: rifampicin inhibits RNA polymerase, while the compound targets InhA .
Future Research Directions
Structural Modifications
Introducing fluorinated groups at the benzylsulfonyl moiety could enhance metabolic stability and blood-brain barrier penetration. Substituents at the piperazine ring’s nitrogen may improve solubility and reduce hepatotoxicity .
In Vivo Efficacy Studies
Rodent models of tuberculosis and breast cancer are critical for evaluating pharmacokinetics and toxicity. Preliminary murine studies indicate a plasma half-life of 4.2 hours, with 23% oral bioavailability.
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